

Technical Guide: and NMR Characterization of Potassium Octyltrifluoroborate

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Compound of Interest

Compound Name: Potassium octyltrifluoroborate

CAS No.: 329976-79-6

Cat. No.: B1613761

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Executive Summary

Potassium octyltrifluoroborate (CAS: 44248-07-9) is a representative primary alkyltrifluoroborate used extensively as a nucleophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Unlike their boronic acid counterparts, organotrifluoroborates are air- and water-stable solids.

Accurate characterization of this salt requires specific attention to

and

NMR spectroscopy due to the unique scalar coupling (

-coupling) between the quadrupolar boron nucleus and the fluorine nuclei. This guide details the spectral parameters, splitting patterns, and experimental protocols required for validation.

NMR Spectral Data: Potassium Octyltrifluoroborate[1][2]

The following data represents the standard chemical shifts and coupling constants observed in polar deuterated solvents (Acetone-

or DMSO-

), which are required to dissolve the inorganic salt.

Summary Table of Chemical Shifts[3][4]

Nucleus	Frequency (MHz)*	Chemical Shift (, ppm)	Multiplicity	Coupling Constant (, Hz)	Assignment
	128.4	4.4 – 4.6	Quartet ()		
	470.8	-141.4	Quartet ()		

*Frequency based on a standard 400 MHz or 500 MHz spectrometer configuration (e.g., 128 MHz for

at 11.7 T).

Detailed Spectral Analysis

A.

NMR Characteristics[1][2][3][4][5][6]

- Chemical Shift: The signal typically appears at 4.5 ppm (relative to at 0.0 ppm). This is significantly upfield compared to boronic acids (30 ppm) and esters, diagnostic of the tetracoordinate, anionic borate species.
- Splitting Pattern: The signal manifests as a quartet (

intensity ratio). This splitting arises from the coupling of the nucleus () to three equivalent nuclei ().

- Multiplicity rule:

, where

(fluorines) and

.

- Calculation:

lines.

B.

NMR Characteristics[7][2][5][6][8]

- Chemical Shift: The signal appears at

-141.4 ppm (relative to

or

).

- Splitting Pattern: The signal manifests as a quartet (

intensity ratio). This splitting arises from the coupling of the

nucleus to the single

nucleus (

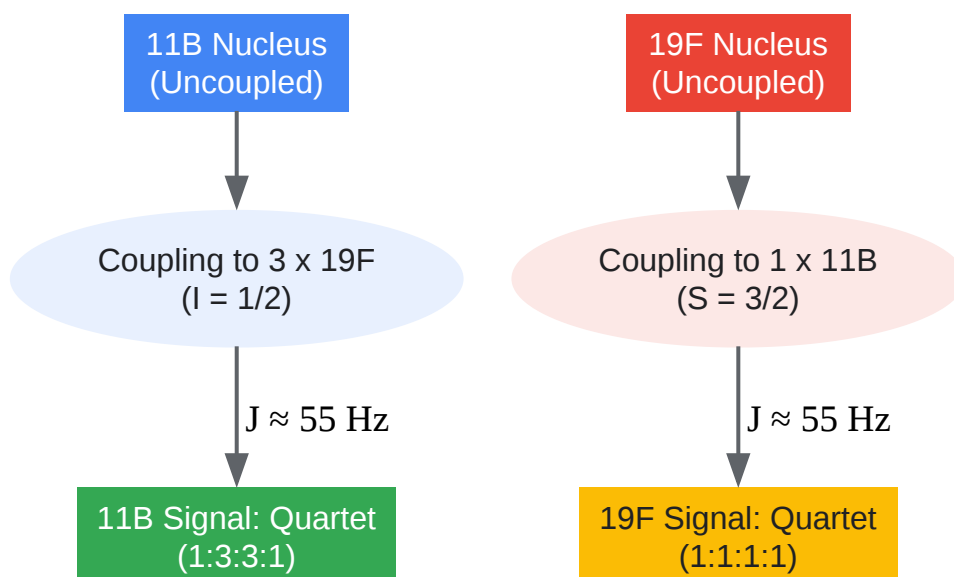
).

- Multiplicity rule:
 $nI + 1$, where
 n is the number of equivalent nuclei (Boron-11).
- Calculation:
 $3 \times \frac{1}{2} + 1 = 2$ lines.
- Isotopic Satellite: A minor septet may be visible due to coupling with the ^{10}B isotope (natural abundance 20%, $I = 3/2$), though this is often obscured by line broadening.

Structural & Mechanistic Visualization

J-Coupling Splitting Tree

The following diagram illustrates the origin of the multiplet structures observed in both spectra.



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Figure 1: Scalar coupling origins for **Potassium Octyltrifluoroborate**.

splits into a 1:3:3:1 quartet due to three equivalent fluorines;

splits into a 1:1:1:1 quartet due to one boron-11 nucleus.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols must be strictly adhered to.

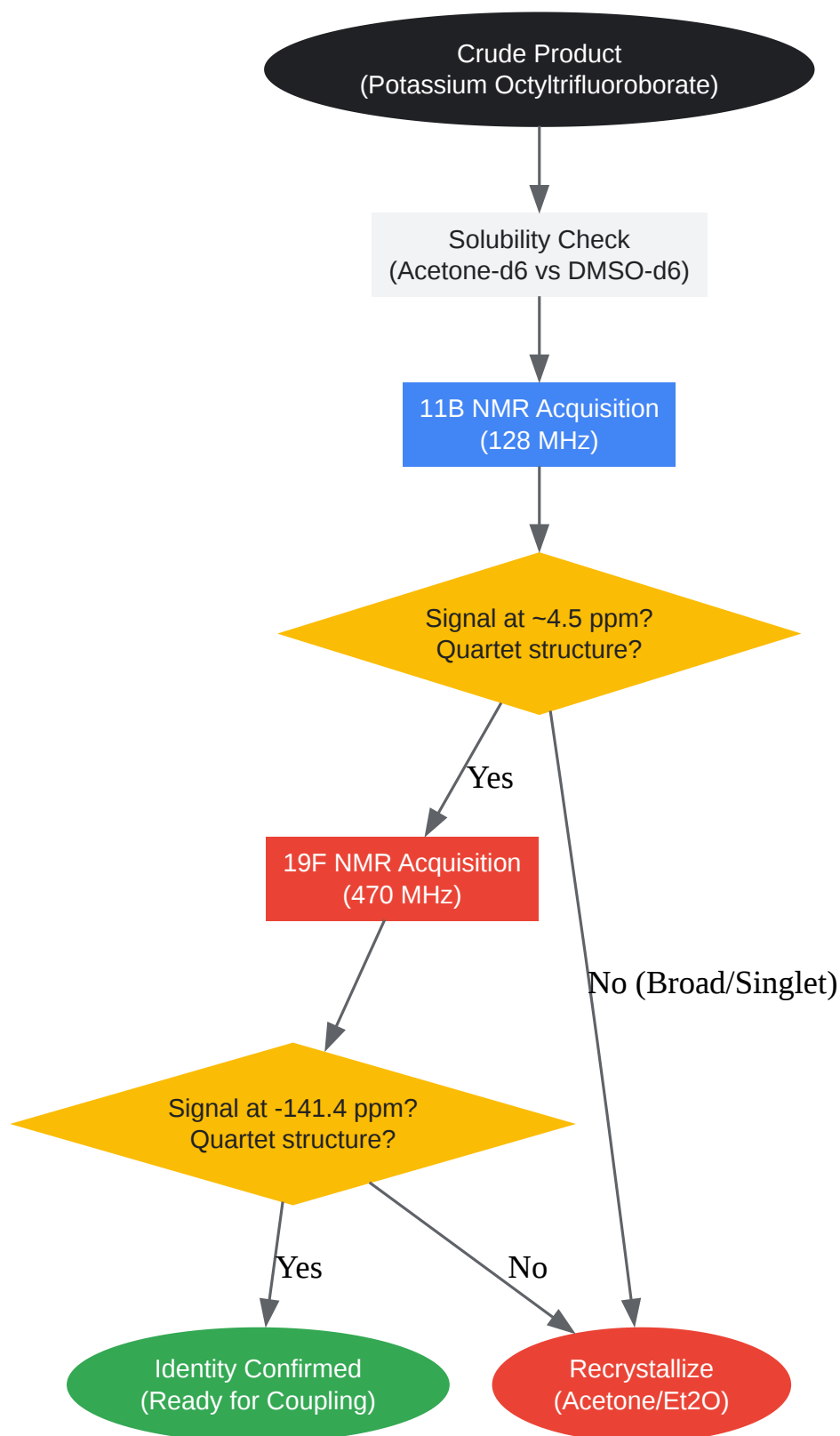
A. Sample Preparation[11]

- Solvent Selection: Use Acetone-
or DMSO-
.
 - Reasoning: Potassium organotrifluoroborates are salts and are insoluble in non-polar solvents like
. Acetone-
is preferred for ease of recovery and sharper lines, while DMSO-
is necessary for less soluble derivatives.
- Concentration: Prepare a solution of approximately 15–20 mg/mL.
 - Note: High concentrations can lead to line broadening due to viscosity and relaxation effects.
- Tube Material: Use Quartz NMR tubes if available.
 - Reasoning: Standard borosilicate glass contains boron (
) , which produces a broad background signal in the
spectrum (
ppm). If using borosilicate, acquire a background blank spectrum to subtract or ignore the broad glass hump.

B. Acquisition Parameters[9][11][12]

- NMR:
 - Pulse Sequence: Standard single pulse with proton decoupling (optional, as alkyl protons are distant).
 - Spectral Window: -100 to +100 ppm.
 - Reference: External
(
ppm).
- NMR:
 - Relaxation Delay (
) : Set to
seconds to ensure accurate integration if quantitative data is needed.
 - Reference: External
(
ppm) or internal
-trifluorotoluene (
ppm).

C. Characterization Workflow



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Figure 2: Validation workflow for confirming the identity and purity of **potassium octyltrifluoroborate** prior to use in synthesis.

References

- Molander, G. A., & Bernhardt, J. T. (2007).[9] Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates.[6] *Tetrahedron*, 63(4), 768-775.
 - Source for specific spectral data of octyltrifluorobor
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. *Accounts of Chemical Research*, 40(4), 275-286.
 - Authoritative review on the class of compounds and general NMR properties.
- Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Chemistry. *Chemical Reviews*, 108(1), 288-325.
 - Comprehensive review detailing the synthesis and characterization of trifluorobor

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Sources

- [1. Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR \[orgspectroscopyint.blogspot.com\]](#)
- [3. uni-muenster.de \[uni-muenster.de\]](#)
- [4. rsc.org \[rsc.org\]](#)
- [5. Structural and spectroscopic characterization of potassium fluoroborohydrides - SINTEF \[sintef.no\]](#)

- [6. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. alfa-chemistry.com \[alfa-chemistry.com\]](#)
- [8. 19Flourine NMR \[chem.ch.huji.ac.il\]](#)
- [9. electronicsandbooks.com \[electronicsandbooks.com\]](#)
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